molecular formula C8H16O2 B13435982 2-(Ethyl-d5)hexanoic Acid

2-(Ethyl-d5)hexanoic Acid

Cat. No.: B13435982
M. Wt: 149.24 g/mol
InChI Key: OBETXYAYXDNJHR-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethyl-d5)hexanoic Acid, also known as 2-ethylhexanoic acid, is an organic compound with the molecular formula C8H16O2. It is a branched-chain fatty acid and is commonly used in various industrial applications. The compound is characterized by its carboxylic acid functional group and a branched alkyl chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethyl-d5)hexanoic Acid can be synthesized through several methods. One common method involves the oxidation of 2-ethylhexanol in the presence of an oxidizing agent such as potassium permanganate in an aqueous sodium hydroxide solution. The reaction produces sodium isooctate, which is then neutralized with sulfuric acid to yield 2-ethylhexanoic acid .

Industrial Production Methods

Industrial production of this compound typically involves the hydroformylation of propylene to produce butyraldehyde. The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal, which is then hydrogenated to produce 2-ethylhexanal. Finally, the 2-ethylhexanal is oxidized to yield 2-ethylhexanoic acid .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl-d5)hexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

    Reduction: The compound can be reduced to form the corresponding alcohol, 2-ethylhexanol.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous sodium hydroxide solution.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids to alcohols.

    Substitution: Various reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: 2-ethylhexanol.

    Substitution: Depending on the substituent, various alkyl or aryl derivatives can be formed.

Scientific Research Applications

2-(Ethyl-d5)hexanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl-d5)hexanoic Acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can donate hydrogen ions, making it a weak acid. This property allows it to participate in acid-base reactions and form salts with bases. The compound can also undergo esterification reactions with alcohols to form esters, which are important in various biochemical processes .

Comparison with Similar Compounds

2-(Ethyl-d5)hexanoic Acid can be compared with other similar compounds such as:

  • α-Ethylcaproic acid
  • Butylethylacetic acid
  • Ethylhexanoic acid
  • 2-Butylbutanoic acid
  • 3-Heptanecarboxylic acid

These compounds share similar structural features but differ in their alkyl chain length and branching, which can affect their chemical properties and applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important compound for research and industrial processes.

Properties

Molecular Formula

C8H16O2

Molecular Weight

149.24 g/mol

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethyl)hexanoic acid

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i2D3,4D2

InChI Key

OBETXYAYXDNJHR-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)C(=O)O

Canonical SMILES

CCCCC(CC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.